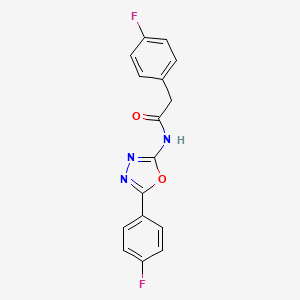![molecular formula C18H18N4S2 B2771757 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane CAS No. 87245-68-9](/img/structure/B2771757.png)
1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane, also known as BIB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIB is a symmetrical molecule that has two benzimidazole rings and two thioether groups attached to a butane chain.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Construction of Cd(II) MOFs : A study by Li et al. (2012) described the synthesis of two Cd(II) coordination polymers using bis(imidazolyl) and dicarboxylate ligands, demonstrating their potential in creating structures with unique thermal stability and fluorescent properties (Li, Guo, Weng, & Lin, 2012).
Pseudorotaxane Formation : Research by Li et al. (2010) explored the self-assembly of [2]pseudorotaxanes based on pillar[5]arene and a simple bis(imidazolium) dication, showcasing the ability to control the dethreading/rethreading process through the addition of base and acid (Li, Zhao, Li, Ding, Chen, Zhang, Yu, & Jia, 2010).
α-Polonium Coordination Networks : Abrahams et al. (2002) utilized bis(imidazole) ligands to form α-polonium topology networks, indicating the structural diversity achievable with these ligands (Abrahams, Hoskins, Robson, & Slizys, 2002).
Luminescence Sensing and Pesticide Removal
- A study by Zhao et al. (2017) highlighted the synthesis of thiophene-based MOFs for luminescence sensing and pesticide removal, emphasizing the role of bis(imidazole) compounds in constructing frameworks with environmental sensing capabilities (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).
Corrosion Inhibition
- Chaouiki et al. (2020) investigated the corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel, demonstrating the significant protection offered by these structures against corrosion in HCl solution (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020).
Catalysis
- Khaligh et al. (2019) reported on the mechanosynthesis of N-Methyl imines using a recyclable imidazole-based acid-scavenger, showcasing the catalytic and dehydrating properties of bis(imidazole) compounds in solvent-free conditions (Khaligh, Ling, Mihankhah, Johan, & Ching, 2019).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.
Eigenschaften
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylsulfanyl)butylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMPPKUVUNBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

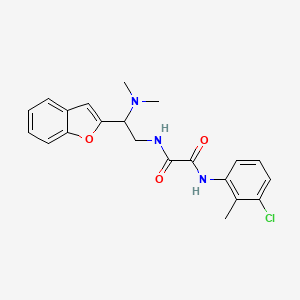

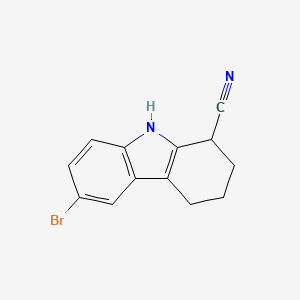
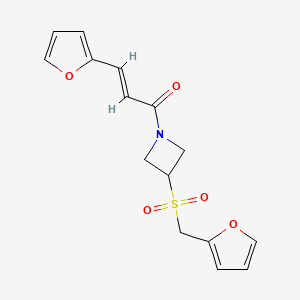
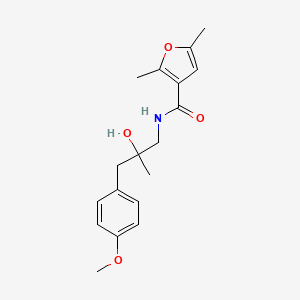
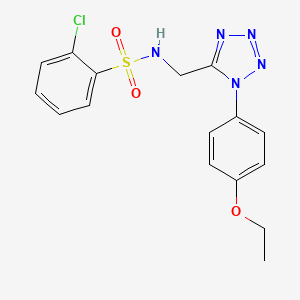
![Allyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771684.png)
![5-Bromo-2-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2771689.png)
![1-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2771690.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B2771691.png)
![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)

